molecular formula C15H21N3O4S B3011767 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1327041-39-3

1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B3011767
CAS No.: 1327041-39-3
M. Wt: 339.41
InChI Key: UVAGDRQUPJTDHF-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide moiety and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidine dioxide ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent.

    Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate.

    Introduction of the tetrahydropyran ring: This can be done through a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications as a drug candidate for treating specific diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isothiazolidine dioxide moiety could play a role in binding to metal ions or other biomolecules, while the urea linkage might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
  • 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isothiazolidine dioxide and tetrahydropyran rings distinguishes it from other similar compounds, potentially leading to unique applications and properties.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-15(17-13-6-9-22-10-7-13)16-12-2-4-14(5-3-12)18-8-1-11-23(18,20)21/h2-5,13H,1,6-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAGDRQUPJTDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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